molecular formula C21H26N2O3S B2515622 N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide CAS No. 1172792-41-4

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide

Cat. No. B2515622
CAS RN: 1172792-41-4
M. Wt: 386.51
InChI Key: DLMXRLNRDWHZKN-UHFFFAOYSA-N
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Description

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide, commonly known as PTQ, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PTQ is a tetrahydroquinoline derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.

Scientific Research Applications

Antimicrobial Applications

A novel compound synthesized by Vanparia et al. (2010) demonstrated significant antimicrobial activity against various bacterial and fungal strains. This study highlights the potential of tetrahydroquinoline derivatives for antimicrobial applications (S. Vanparia et al., 2010).

Inhibitors of Protein Kinase and Carbonic Anhydrase

Isoquinolinesulfonamides have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C, indicating a potential application in regulating cellular processes and treating diseases related to these enzymes (H. Hidaka et al., 1984).

Buemi et al. (2019) explored the structural properties of potent human carbonic anhydrase inhibitors, indicating the therapeutic potential of sulfonamide derivatives in treating conditions associated with aberrant activity of carbonic anhydrases (M. R. Buemi et al., 2019).

Catalysis and Organic Synthesis

Chaitanya et al. (2013) described a rhodium-catalyzed cyanation process using a sulfonamide derivative, highlighting the role of these compounds in facilitating chemical transformations important for organic synthesis (Manthena Chaitanya et al., 2013).

properties

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-3-6-16-8-12-19(13-9-16)27(25,26)22-18-11-10-17-7-5-14-23(20(17)15-18)21(24)4-2/h8-13,15,22H,3-7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMXRLNRDWHZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)CC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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